molecular formula C42H28N2O2 B8211990 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde

4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde

Cat. No.: B8211990
M. Wt: 592.7 g/mol
InChI Key: CMNFDXWEKHRHTH-UHFFFAOYSA-N
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Description

4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde is a complex organic compound characterized by its pyrene core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of pyrene-1,6-diboronic acid with 4-aminophenylboronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Halogenated derivatives or nitro compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of larger, more complex molecules. Its rigid structure and multiple reactive sites make it a valuable precursor in the design of novel organic materials.

Biology: In biological research, 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde can be employed as a fluorescent probe for imaging and tracking cellular processes. Its photophysical properties make it suitable for use in fluorescence microscopy and other imaging techniques.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets and its structural similarity to other biologically active molecules make it a candidate for drug design and discovery.

Industry: In the materials industry, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties and stability under various conditions make it an attractive component in the fabrication of electronic devices.

Mechanism of Action

The mechanism by which 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde exerts its effects depends on its specific application. For example, in fluorescence imaging, the compound absorbs light at a specific wavelength and emits fluorescence, allowing researchers to visualize cellular components. In drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity.

Molecular Targets and Pathways:

  • Fluorescence Imaging: Interaction with cellular components and visualization of biological processes.

  • Drug Design: Binding to enzymes, receptors, or other biological targets to influence biological pathways.

Comparison with Similar Compounds

  • 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde

  • 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)diphenylamine

  • 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzonitrile

Uniqueness: this compound stands out due to its unique combination of a pyrene core and multiple functional groups, which provide versatility in its applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound in research and industry.

Properties

IUPAC Name

4-[3,8-bis(4-aminophenyl)-6-(4-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2O2/c43-31-13-9-29(10-14-31)39-21-37(27-5-1-25(23-45)2-6-27)33-17-19-36-40(30-11-15-32(44)16-12-30)22-38(28-7-3-26(24-46)4-8-28)34-18-20-35(39)41(33)42(34)36/h1-24H,43-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFDXWEKHRHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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